molecular formula C19H13N3O B14119756 N-(Quinolin-8-yl)quinoline-4-carboxamide

N-(Quinolin-8-yl)quinoline-4-carboxamide

Cat. No.: B14119756
M. Wt: 299.3 g/mol
InChI Key: FKEDTMGNJZLPEK-UHFFFAOYSA-N
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Description

N-(Quinolin-8-yl)quinoline-4-carboxamide is a compound that features two quinoline rings connected by a carboxamide group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-8-yl)quinoline-4-carboxamide can be achieved through several methods. One common approach involves the reaction of quinoline-8-amine with quinoline-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction typically occurs in a solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-8-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Quinolin-8-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Quinolin-8-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of cellular signaling pathways that regulate cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interact with DNA and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Quinolin-8-yl)quinoline-2-carboxamide
  • N-(Quinolin-8-yl)picolinamide
  • N-(Quinolin-8-yl)pyrazine-2-carboxamide

Uniqueness

N-(Quinolin-8-yl)quinoline-4-carboxamide is unique due to its specific structural configuration, which allows it to form stable complexes with transition metals and exhibit potent biological activities. Compared to similar compounds, it may offer enhanced selectivity and efficacy in its applications .

Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

N-quinolin-8-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H13N3O/c23-19(15-10-12-20-16-8-2-1-7-14(15)16)22-17-9-3-5-13-6-4-11-21-18(13)17/h1-12H,(H,22,23)

InChI Key

FKEDTMGNJZLPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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